1-amino-4,4-dimethylpentan-2-one hydrochloride
CAS No.: 113697-91-9
Cat. No.: VC0178312
Molecular Formula: C7H16ClNO
Molecular Weight: 165.661
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113697-91-9 |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.661 |
| IUPAC Name | 1-amino-4,4-dimethylpentan-2-one;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-7(2,3)4-6(9)5-8;/h4-5,8H2,1-3H3;1H |
| Standard InChI Key | JFBUXTIOFIGRFI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(=O)CN.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
1-Amino-4,4-dimethylpentan-2-one hydrochloride features a branched carbon chain with seven carbon atoms, forming a molecular structure with distinctive functional groups. The compound contains an amino group (-NH₂) attached to the terminal carbon and a ketone group (C=O) at the second carbon position. The molecule is characterized by a tertiary butyl group (tert-butyl) with the formula -C(CH₃)₃ at the opposite end of the carbon chain from the amino group, creating structural rigidity and hydrophobicity in that region. The compound exists as the hydrochloride salt, with the protonated amino group accompanied by a chloride counterion.
The complete molecular formula is C₇H₁₆NOCl, consisting of seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one chlorine atom. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, contributing to its amphiphilic nature.
| Property | 1-Amino-4,4-dimethylpentan-2-one | 1-Amino-4,4-dimethylpentan-2-one Hydrochloride |
|---|---|---|
| Molecular Formula | C₇H₁₅NO | C₇H₁₆NOCl |
| Molecular Weight | 129.20 g/mol | 165.66 g/mol (calculated) |
| Physical State | Presumably liquid at room temperature | White crystalline solid |
| Hydrogen Bond Donors | 1 | 2 (additional from NH₃⁺) |
| Hydrogen Bond Acceptors | 2 | 1 (oxygen only, as nitrogen is protonated) |
| Topological Polar Surface Area | 43.1 Ų | Higher than free base |
| Water Solubility | Limited | Good (salt form) |
Chemical Properties
The compound possesses distinctive chemical properties arising from its functional groups. The amino group, when protonated in the hydrochloride form, carries a positive charge and serves as a hydrogen bond donor. The ketone group acts as a hydrogen bond acceptor and is a site for nucleophilic addition reactions. These functional groups grant the molecule its chemical reactivity and influence its behavior in various chemical environments .
The free base form has several computed properties that provide insight into its chemical behavior:
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XLogP3-AA: 0.7 (indicating moderate lipophilicity)
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Hydrogen Bond Donor Count: 1
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Hydrogen Bond Acceptor Count: 2
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Rotatable Bond Count: 3
The compound's hydrochloride salt form alters these properties, typically increasing water solubility while decreasing lipophilicity compared to the free base form.
Synthesis Methods
Conventional Synthesis Routes
The synthesis of 1-amino-4,4-dimethylpentan-2-one hydrochloride can be accomplished through several routes, with the primary approach involving the reaction of 4,4-dimethylpentan-2-one with amines under acidic conditions. This process typically results in the formation of the hydrochloride salt directly, eliminating the need for additional salt formation steps.
The starting material, 4,4-dimethylpentan-2-one, serves as the ketone component that undergoes modification to incorporate the amino group. The reaction sequence may involve:
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Formation of an imine intermediate through the reaction of the ketone with ammonia or a primary amine
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Reduction of the imine to introduce the amino functionality
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Formation of the hydrochloride salt through treatment with hydrochloric acid
Alternative synthetic routes might include:
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Reductive amination of 4,4-dimethylpentan-2-one
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Modified Strecker synthesis
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Gabriel synthesis followed by hydrolysis and salt formation
Reaction Conditions
The synthesis of 1-amino-4,4-dimethylpentan-2-one hydrochloride requires carefully controlled reaction conditions to achieve optimal yields and purity. Standard organic chemistry laboratory practices similar to those described in source would be applied, including:
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Use of flame-dried glassware under nitrogen atmosphere
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Temperature control (typically from 0°C to room temperature, 20-25°C)
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Appropriate solvent selection (commonly ethanol or methanol)
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Acidic catalysts, specifically hydrochloric acid
The reaction progress would typically be monitored using thin-layer chromatography (TLC) with visualization under UV light (λ = 254 nm) and/or by staining with appropriate reagents. Purification would likely involve recrystallization or column chromatography techniques .
Table 2: Typical Reaction Conditions for 1-Amino-4,4-dimethylpentan-2-one Hydrochloride Synthesis
| Parameter | Condition |
|---|---|
| Atmosphere | Nitrogen (inert) |
| Temperature | 0°C initially, gradually warming to 20-25°C |
| Solvents | Ethanol, methanol, or diethyl ether |
| Catalysts | Hydrochloric acid |
| Reaction Time | 2-4 hours (typical) |
| Monitoring | TLC with UV visualization |
| Purification | Recrystallization or column chromatography |
Chemical Reactivity
Common Reactions
1-Amino-4,4-dimethylpentan-2-one hydrochloride can participate in various chemical reactions due to its bifunctional nature. The compound's reactivity is primarily governed by its amino and ketone functional groups, each capable of participating in different types of transformations.
Key reactions include:
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Nucleophilic addition reactions at the carbonyl group
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Condensation reactions involving both the amino and ketone groups
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Acid-base interactions due to the amine functionality
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Formation of Schiff bases with aldehydes and ketones
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Reductive amination reactions
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Salt formation with acids (already present in the hydrochloride form)
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Coordination with metal ions through the amine and carbonyl groups
The compound's tertiary butyl group provides steric hindrance that may influence reaction rates and selectivity, particularly for reactions occurring at the ketone group.
Mechanism of Action
The mechanism of action for 1-amino-4,4-dimethylpentan-2-one hydrochloride in biological systems primarily involves its interactions with biomolecules through its functional groups. The protonated amino group can form strong hydrogen bonds with various substrates, particularly those containing electronegative atoms capable of accepting hydrogen bonds. Meanwhile, the ketone group can participate in nucleophilic addition reactions and also serve as a hydrogen bond acceptor.
These interactions play crucial roles in modulating enzyme activities and receptor functions within biological systems. The compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of proteins and other biomolecules, potentially affecting their conformation and function.
The specific biological activities would depend on the particular biological system and the molecular targets involved. The compound's structural features suggest potential applications in pharmaceutical research, where such bifunctional molecules often serve as building blocks for more complex bioactive compounds.
| Field | Potential Applications |
|---|---|
| Pharmaceutical Chemistry | Intermediate for drug synthesis, structure-activity relationship studies |
| Coordination Chemistry | Ligand for metal complex formation, catalyst development |
| Materials Science | Monomer for specialized polymers, surface modification agent |
| Biochemistry | Protein interaction studies, enzyme inhibition research |
| Analytical Chemistry | Development of derivatization agents for detection methods |
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